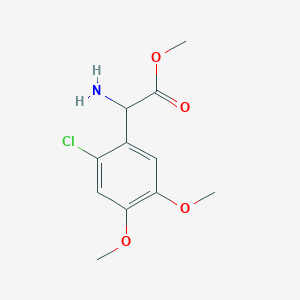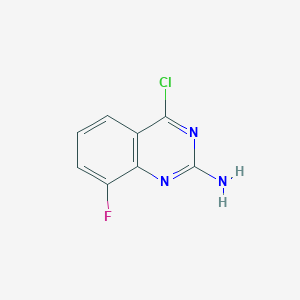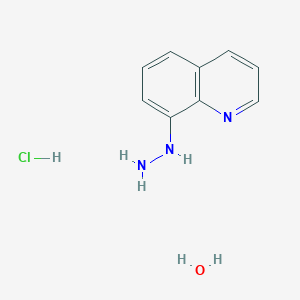
Dichlorotitanium; ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorotitanium; ethanol is a compound that combines titanium, chlorine, and ethanol
准备方法
Synthetic Routes and Reaction Conditions
Dichlorotitanium; ethanol can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
TiCl4+2C2H5OH→TiCl2(OEt)2+2HCl
This reaction requires careful handling of reagents and control of temperature and pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
化学反应分析
Types of Reactions
Dichlorotitanium; ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state titanium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce various titanium alkoxides.
科学研究应用
Dichlorotitanium; ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound’s unique properties make it useful in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential in drug delivery and therapeutic applications.
Industry: This compound is used in the production of advanced materials, coatings, and polymers
作用机制
The mechanism of action of dichlorotitanium; ethanol involves its interaction with molecular targets and pathways. The compound can bind to various ligands and undergo redox reactions, influencing the behavior of other molecules. Its effects are mediated through changes in oxidation states and coordination chemistry, impacting processes such as catalysis and material synthesis .
相似化合物的比较
Similar Compounds
Titanocene dichloride: Another titanium-based compound with similar reactivity and applications.
Zirconocene dichloride: A zirconium analog with comparable chemical properties.
Hafnocene dichloride: A hafnium analog used in similar contexts.
Uniqueness
Dichlorotitanium; ethanol is unique due to its specific combination of titanium, chlorine, and ethanol, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
42855-39-0 |
|---|---|
分子式 |
C2H6Cl2OTi |
分子量 |
164.84 g/mol |
IUPAC 名称 |
dichlorotitanium;ethanol |
InChI |
InChI=1S/C2H6O.2ClH.Ti/c1-2-3;;;/h3H,2H2,1H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
SZHZJPYNAORVRP-UHFFFAOYSA-L |
规范 SMILES |
CCO.Cl[Ti]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate](/img/structure/B11726724.png)



![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)

![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)

![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate](/img/structure/B11726798.png)

![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)
